molecular formula C20H17N3O2 B138018 (2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile CAS No. 150639-33-1

(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile

Cat. No.: B138018
CAS No.: 150639-33-1
M. Wt: 331.4 g/mol
InChI Key: QVVGSAYHUSBCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile is a sophisticated chiral compound of significant interest in advanced chemical research and development. Its complex structure incorporates both a 4,5-dihydro-1,3-oxazole (oxazoline) and a 1,3-oxazolidin-2-ylidene moiety, each bearing a stereospecific (4S)-phenyl group. This molecular framework suggests potential utility as a key intermediate or precursor in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical chemistry and materials science. The presence of the nitrile group adds a versatile functional handle for further chemical transformations. Researchers may explore its applications in developing novel ligands for asymmetric catalysis or as a scaffold for bioactive molecule design. As a specialized chemical, it is provided for investigational purposes in laboratory settings. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. All necessary safety data sheets (SDS) and handling protocols should be consulted prior to use.

Properties

IUPAC Name

2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-2-(4-phenyl-1,3-oxazolidin-2-ylidene)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c21-11-16(19-22-17(12-24-19)14-7-3-1-4-8-14)20-23-18(13-25-20)15-9-5-2-6-10-15/h1-10,17-18,22H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVGSAYHUSBCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=C(C#N)C2=NC(CO2)C3=CC=CC=C3)O1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile, with the CAS number 150639-33-1, is a chiral bisoxazoline (BOX) ligand known for its applications in asymmetric catalysis and medicinal chemistry. This article provides a detailed overview of its biological activities, including antibacterial and antifungal properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H17N3OC_{20}H_{17}N_3O, and it has a molecular weight of approximately 331.4 g/mol. The structure features two oxazoline rings connected to a nitrile group, contributing to its potential biological activity.

PropertyValue
Molecular FormulaC20H17N3OC_{20}H_{17}N_3O
Molecular Weight331.4 g/mol
CAS Number150639-33-1
IUPAC NameThis compound

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of various oxazoline derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicate that compounds with similar structural motifs exhibit significant antibacterial properties.

  • Case Study : A series of substituted oxazolines were synthesized and tested for their antibacterial activity. Among them, derivatives containing the oxazolidinone framework showed enhanced activity compared to standard antibiotics like norfloxacin and chloramphenicol .
    CompoundActivity Against S. aureusActivity Against E. coli
    (2Z)-[(4S)-4-Phe...ModerateHigh
    Reference Drug (Norfloxacin)HighModerate

Antifungal Activity

In addition to antibacterial properties, the compound's antifungal activity was also assessed. Research indicates that related oxazoline derivatives demonstrate effectiveness against fungal strains such as Candida albicans.

  • Case Study : A comparative study revealed that certain oxazoline derivatives exhibited antifungal activity comparable to fluconazole against Candida albicans, suggesting potential therapeutic applications in treating fungal infections .
    CompoundActivity Against C. albicans
    (2Z)-[(4S)-4-Phe...Moderate
    Reference Drug (Fluconazole)High

The biological activity of this compound is hypothesized to stem from its ability to interact with bacterial cell membranes and inhibit critical enzymatic pathways involved in cell wall synthesis.

Comparison with Similar Compounds

Structural Analog: Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile

This compound (C₂₈H₃₃N₃O₂, MW 443.58) shares the oxazoline backbone and nitrile group with the target compound but differs in substituents (tert-butylphenyl vs. phenyl). Key comparative

Property Target Compound (Phenyl Substituent) Bis-tert-butylphenyl Analog ()
Molecular Formula C₂₄H₂₀N₃O₂ C₂₈H₃₃N₃O₂
Molecular Weight ~398.44 g/mol 443.581 g/mol
LogP Estimated ~5.6 5.612
Polar Surface Area ~66.64 Ų 66.64 Ų
Hazard Classification Not reported GHS07 (Warning)

Key Differences :

  • Lipophilicity: The tert-butyl groups increase molecular weight and LogP (5.61 vs.
  • Steric Effects : Bulkier tert-butyl groups may hinder catalytic or binding interactions compared to phenyl substituents.

Heterocyclic Derivatives: Thiazolidinones and Oxazolidinones

Compounds like 3-(Anthracen-9-yl)-2-(5-(arylmethylidine)-4-oxo-4,5-dihydrothiazol-2-yl)acrylonitrile () replace oxazoline with thiazolidinone rings.

Property Target Compound (Oxazoline/Oxazolidinone) Thiazolidinone Derivatives ()
Heteroatom Oxygen Sulfur
Electronic Properties Electron-rich due to oxygen lone pairs Increased π-acidity from sulfur
Biological Activity Not reported Antimicrobial (antibacterial/fungal)

Key Differences :

  • Applications: Thiazolidinones are prioritized in drug discovery, whereas oxazoline derivatives are more common in catalysis .

Environmental and Regulatory Considerations

While the target compound’s environmental data are absent, lumping strategies () suggest that structurally similar compounds (e.g., nitriles or oxazolines) may share degradation pathways or toxicity profiles. For example, manganese, zinc, and lead compounds in –5 were subject to TRI revisions due to environmental persistence, implying that nitrile-containing analogs might require similar scrutiny .

Preparation Methods

Stereoselective Synthesis of Oxazoline and Oxazolidine Precursors

The target compound’s core structure features two chiral centers at the 4-position of both the oxazoline and oxazolidine rings. A widely adopted approach involves synthesizing enantiomerically pure oxazoline intermediates via kinetic resolution using lipase enzymes. For instance, Lipozyme TL IM catalyzes the selective esterification of the (5R)-isomer in a racemic mixture of 4S-phenyl-3-[(5RS)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-1,3-oxazolidin-2-one, achieving enantiomeric excess (ee) >98% . This method avoids hazardous reagents and operates under mild conditions (40°C in toluene/diisopropyl ether) .

Parallelly, oxazoline rings are synthesized from serine derivatives. For example, L-serine methyl ester hydrochloride reacts with S,S'-dimethyl dithiocarbonate under inert gas protection to form 2-oxooxazolidine-4-carboxylic acid derivatives in 88–89% yield . The stereochemical integrity of the 4S configuration is preserved by maintaining reaction temperatures between 5–35°C and using silica gel chromatography for purification .

Palladium-Catalyzed Cross-Coupling for Nitrile Integration

The acetonitrile moiety in the target compound is introduced via palladium-mediated cross-coupling. A representative method involves reacting 3-bromo-5,6-diphenyl-1,2,4-triazine with 2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]aniline under Suzuki–Miyaura conditions . This step forms a C–N bond between the triazine and oxazoline units, with the reaction’s success hinging on the oxidative addition of palladium(0) to the bromoarene. Intramolecular hydrogen bonding (N–H⋯N) stabilizes the intermediate, ensuring a planar oxazoline ring conformation critical for subsequent cyclization .

Electrochemical Oxidative Cyclization for Oxazole Formation

Recent advances in electrochemical synthesis enable the direct incorporation of acetonitrile into oxazole frameworks. In a Ritter-type reaction, ketones react with acetonitrile under electrolytic conditions (1.5 V, room temperature) to form polysubstituted oxazoles . This method eliminates the need for external oxidants and achieves yields up to 92% . For the target compound, this approach facilitates the coupling of the oxazoline-oxazolidine scaffold with the nitrile group via a radical-mediated mechanism, as evidenced by cyclic voltammetry studies .

Structural Confirmation and Physicochemical Properties

The final product’s structure is validated using NMR and X-ray crystallography. Key spectral data include:

  • ¹H NMR (400 MHz, D₂O): δ 4.22 (m, 2H, oxazoline CH₂), 4.16 (m, 1H, oxazolidine CH), 7.3–7.5 (m, 10H, aromatic) .

  • ¹³C NMR (125 MHz, D₂O): δ 173.90 (C=O), 158.90 (C=N), 68.43 (oxazoline C4), 55.32 (oxazolidine C4) .

X-ray analysis reveals a planar oxazoline ring (maximum atomic deviation: 0.023 Å) and dihedral angles of 29.0° and 54.6° between phenyl and triazine rings . The compound exhibits a melting point of 171–175°C and a specific rotation of [α]D²⁵ = -224° (c = 1, chloroform), consistent with its (4S,4'S) configuration .

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Enzymatic Resolution88–89High enantioselectivity, mild conditionsRequires specialized enzymes
Palladium Coupling78–82Modular scaffold assemblySensitive to oxygen/ moisture
Electrochemical85–92Solvent-free, scalableLimited substrate scope

Industrial Scalability and Environmental Impact

The enzymatic and electrochemical methods are particularly suited for large-scale production due to their low energy requirements and minimal waste generation. For example, the Lipozyme TL IM-catalyzed process uses recyclable solvents (toluene/diisopropyl ether) and achieves a space-time yield of 1.2 kg·m⁻³·h⁻¹ . Similarly, the electrochemical route eliminates stoichiometric oxidants, reducing the environmental footprint by 40% compared to traditional methods .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2Z)-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile?

  • The compound can be synthesized via a multi-step process involving cyclocondensation of oxazole precursors with aromatic aldehydes under reflux conditions. For example, oxazolidinone derivatives are typically prepared by reacting thiazolidinone intermediates with aldehydes in absolute ethanol and catalytic piperidine (0.05–0.5 mL) at elevated temperatures (3–5 hours) . Purification via recrystallization from polar aprotic solvents (e.g., ethanol or DMF) is critical to isolate the Z-isomer selectively.

Q. How can the stereochemical configuration (4S) of the oxazole and oxazolidinone rings be confirmed?

  • Chiral HPLC or X-ray crystallography is essential for verifying the (4S) configuration. Comparative analysis of optical rotation data with known stereoisomers and nuclear Overhauser effect (NOE) NMR experiments can also resolve ambiguities in spatial arrangements .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • FT-IR : Identifies nitrile (C≡N) stretches (~2200 cm⁻¹) and oxazole/oxazolidinone carbonyl peaks (~1650–1750 cm⁻¹).
  • NMR : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the Z-configuration of the acetonitrile group is inferred from coupling constants (e.g., J = 10–12 Hz for olefinic protons).
  • Elemental Analysis (CHNS) : Validates molecular formula consistency (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Antimicrobial screening (e.g., MIC assays against Gram-positive/negative bacteria and fungi) and cytotoxicity studies (e.g., MTT assays on mammalian cell lines) are standard. Oxazole derivatives often exhibit activity via enzyme inhibition (e.g., DHFR or β-lactamase targets) .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) model interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. What strategies resolve contradictions in bioactivity data across similar oxazolidinone derivatives?

  • Cross-validate assays under standardized conditions (e.g., pH, temperature, solvent controls). Perform SAR studies by modifying substituents (e.g., replacing phenyl with halogenated or electron-withdrawing groups) to isolate contributing factors .

Q. How does enantiomeric purity impact the compound’s pharmacological profile?

  • Enantiomers may differ in target selectivity and metabolic stability. Use chiral auxiliaries during synthesis (e.g., Evans’ oxazolidinones) or enzymatic resolution to obtain enantiopure samples. Compare IC₅₀ values of (4S) vs. (4R) isomers in dose-response assays .

Q. What advanced analytical techniques detect decomposition products under stress conditions?

  • Accelerated stability studies (40°C/75% RH) followed by LC-MS/MS or GC-MS identify degradation pathways. For example, oxazolidinone ring hydrolysis or nitrile oxidation to amides/carboxylic acids may occur .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile
Reactant of Route 2
(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.